molecular formula C6H3FINO2 B1301865 5-Fluoro-2-iodonitrobenzene CAS No. 364-77-2

5-Fluoro-2-iodonitrobenzene

Cat. No.: B1301865
CAS No.: 364-77-2
M. Wt: 267 g/mol
InChI Key: ANPFMDLUEWNKIM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Fluoro-2-iodonitrobenzene plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as iron (III) chloride hexahydrate during reduction reactions to form 5-fluoro-2-iodoaniline . This interaction is crucial for the transformation of nitro groups to amines, which are essential in many biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Similar compounds like 5-fluoro-2-oxindole have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-fluoro-2-oxindole modulates the microglia and activates the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway . It is plausible that this compound may exhibit similar cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The reduction of its nitro group to an amine involves the use of iron powder and iron (III) chloride hexahydrate, which facilitates the transformation . This reaction is essential for the compound’s role in organic synthesis and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is sensitive to light and should be stored in a dark place at room temperature

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is essential to consider potential toxic or adverse effects at high doses, as observed with similar compounds like 5-fluorouracil

Metabolic Pathways

This compound is involved in metabolic pathways that include the reduction of nitro groups to amines. This process involves enzymes such as iron (III) chloride hexahydrate and iron powder . The compound’s role in these pathways is crucial for its application in organic synthesis and biochemical reactions.

Preparation Methods

The synthesis of 5-Fluoro-2-iodonitrobenzene typically involves a multi-step process. One common method starts with 4-fluoro-2-nitroaniline, which undergoes a Sandmeyer reaction to introduce the iodine atom . The reaction conditions involve dissolving this compound in a mixture of ethanol and acetic acid, followed by the addition of iron powder and iron (III) chloride hexahydrate. The mixture is then refluxed for several hours . This method is efficient and yields a high purity product .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-1-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPFMDLUEWNKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372005
Record name 5-Fluoro-2-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-77-2
Record name 4-Fluoro-1-iodo-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-iodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-1-iodo-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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